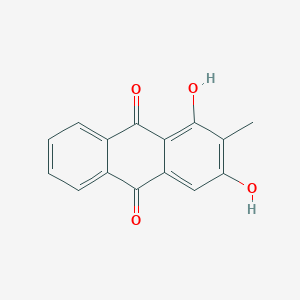
Rubiadin
Vue d'ensemble
Description
Rubiadin is a bioactive anthraquinone isolated from Morinda citrifolia . It has hepatoprotective, antioxidant, and antitumor promoting effects .
Synthesis Analysis
The synthesis of Rubiadin involves the condensation of phthalic anhydride and 2,6-dihydroxytoluene in the presence of aluminium chloride . Additionally, the generation of anthraquinone derivatives in cell and organ cultures has been summarized .Molecular Structure Analysis
Rubiadin’s molecular formula is C15H10O4, and its molar mass is 254.241 g·mol −1 . The IR spectra shows absorption bands at 3396 (OH), 2923, (C-H), 1661 (C=O non-chelated) and at 1623, 1589 (C=C< aromatic) representing the characteristic groups of Rubiadin .Chemical Reactions Analysis
Rubiadin and its metabolites, lucidin and Rubiadin-sulfation, were specifically distributed in the outer stripe of the outer medulla (OSOM) of the kidney in rats . This distribution resulted in site-specific histopathological changes, DNA damage, and gene mutations .Physical And Chemical Properties Analysis
Rubiadin is a yellow powder . Its molecular formula is C15H10O4, and its molecular weight is 254.2400 g/mol .Applications De Recherche Scientifique
Anticancer Application
Field
Summary
Rubiadin has been identified as a potent molecule with anticancer properties . It’s being studied for its potential in new drug discovery and development .
Methods
The exact methods of application or experimental procedures are not specified in the available resources.
Results
While the specific outcomes and quantitative data are not detailed in the available resources, the overall potential of Rubiadin as an anticancer agent is promising .
Antiosteoporotic Application
Field
Summary
Rubiadin has been found to have antiosteoporotic properties .
Results
The specific outcomes and quantitative data are not detailed in the available resources, but Rubiadin’s potential as an antiosteoporotic agent is being explored .
Hepatoprotective Application
Field
Summary
Rubiadin has been identified to have hepatoprotective properties .
Results
While the specific outcomes and quantitative data are not detailed in the available resources, the hepatoprotective potential of Rubiadin is promising .
Neuroprotective Application
Field
Summary
Rubiadin has been found to have neuroprotective properties .
Results
The specific outcomes and quantitative data are not detailed in the available resources, but Rubiadin’s potential as a neuroprotective agent is being explored .
Anti-Inflammatory Application
Field
Summary
Rubiadin has been identified to have anti-inflammatory properties .
Results
While the specific outcomes and quantitative data are not detailed in the available resources, the anti-inflammatory potential of Rubiadin is promising .
Antidiabetic Application
Summary
Rubiadin has been found to have antidiabetic properties .
Results
The specific outcomes and quantitative data are not detailed in the available resources, but Rubiadin’s potential as an antidiabetic agent is being explored .
Antioxidant Application
Field
Summary
Rubiadin has been identified to have antioxidant properties . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures .
Results
While the specific outcomes and quantitative data are not detailed in the available resources, the antioxidant potential of Rubiadin is promising .
Antibacterial Application
Field
Summary
Rubiadin has been found to have antibacterial properties . Antibacterial agents are substances that inhibit the growth of bacteria .
Results
The specific outcomes and quantitative data are not detailed in the available resources, but Rubiadin’s potential as an antibacterial agent is being explored .
Antimalarial Application
Field
Summary
Rubiadin has been identified to have antimalarial properties . Antimalarial agents are drugs used to prevent and treat malaria .
Results
While the specific outcomes and quantitative data are not detailed in the available resources, the antimalarial potential of Rubiadin is promising .
Antifungal Application
Field
Summary
Rubiadin has been found to have antifungal properties . Antifungal agents are drugs used to treat fungal infections .
Results
The specific outcomes and quantitative data are not detailed in the available resources, but Rubiadin’s potential as an antifungal agent is being explored .
Antiviral Application
Field
Summary
Rubiadin has been identified to have antiviral properties . Antiviral agents are drugs used to treat viral infections .
Results
While the specific outcomes and quantitative data are not detailed in the available resources, the antiviral potential of Rubiadin is promising .
Metabolomics Research
Summary
Rubiadin has been identified in the calli of Damnacanthus major, a plant species, when subjected to methyl jasmonate elicitation . This finding is significant in metabolomics research, which involves the study of chemical processes involving metabolites .
Methods
In the study, a multivariate analysis-based metabolomics approach was employed to investigate the primary and specialized metabolites in the leaves, unelicited calli, and 100 or 200 μM methyl jasmonate elicited calli of Damnacanthus major .
Results
Rubiadin was only identified in D. major calli, accumulating in a methyl jasmonate elicitation concentration-dependent manner . Callus cultures also contained high levels of amino acids, sugars, and phenolic compounds, indicating energy metabolism and metabolic adaptation responses for proliferation and stabilization .
Safety And Hazards
Orientations Futures
Rubiadin may produce positive findings for the human liver microsomal (HLM) stability assay and according to the unrestricted applicability domain, it may be rapidly metabolized . Rubiadin has the potential to inhibit the CYP 1A2, 2D6, 2C9, and 2C19 enzymes, but not the CYP 3A4 enzymes, as predicted by both models .
Propriétés
IUPAC Name |
1,3-dihydroxy-2-methylanthracene-9,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O4/c1-7-11(16)6-10-12(13(7)17)15(19)9-5-3-2-4-8(9)14(10)18/h2-6,16-17H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRZTUXPRIUZXMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2C(=C1O)C(=O)C3=CC=CC=C3C2=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90151651 | |
| Record name | Rubiadin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90151651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Rubiadin | |
CAS RN |
117-02-2 | |
| Record name | Rubiadin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=117-02-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Rubiadin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000117022 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Rubiadin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90151651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 117-02-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | RUBIADIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CY0UH3X06R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



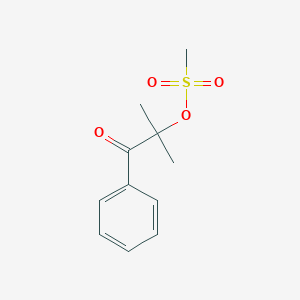
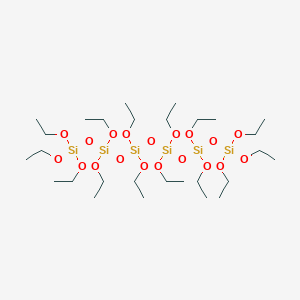
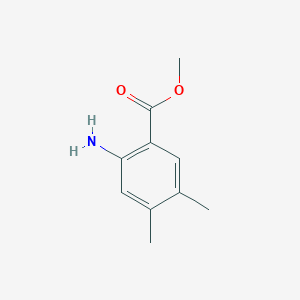
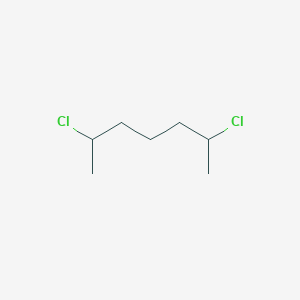
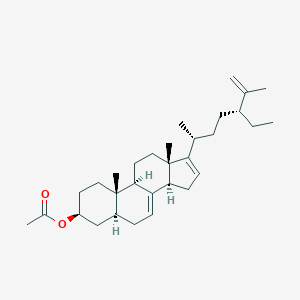
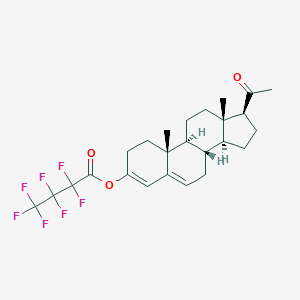
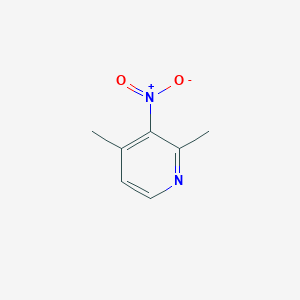
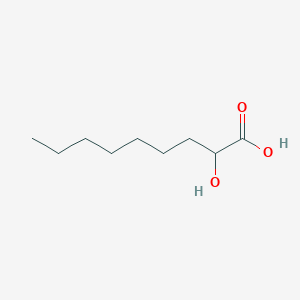
![1H-Pyrrole-2,5-dione, 1-[4-(2-benzoxazolyl)phenyl]-](/img/structure/B91085.png)
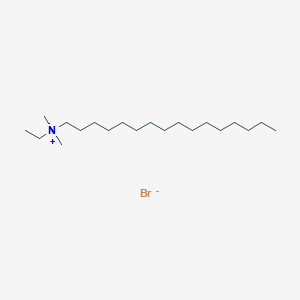
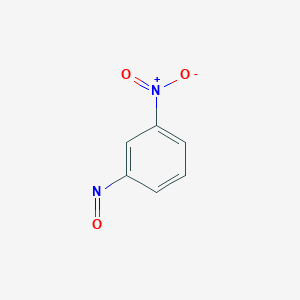
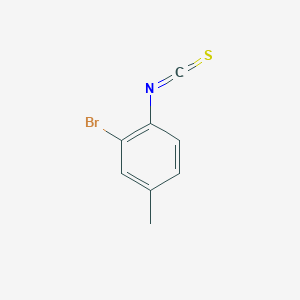
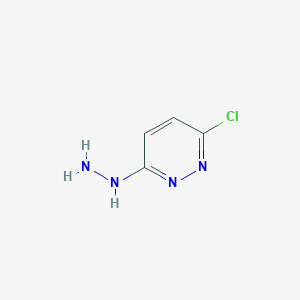
![Dibenzo[a,j]coronene](/img/structure/B91102.png)